Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes a benzoate ester linked to a pyrrolidinone ring, further connected to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dicarboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the pyrrolidinone intermediate with a dimethoxyphenyl halide in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the dimethoxyphenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The presence of the dimethoxyphenyl group suggests potential interactions with aromatic amino acids in proteins, while the ester and amine functionalities may participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Another ester with a similar dimethoxyphenyl group but different overall structure.
N-(3,4-dimethoxyphenyl)ethylamine: A compound with a similar amine functionality but lacking the ester and pyrrolidinone groups.
Uniqueness
Ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-5-32-24(29)17-7-9-18(10-8-17)26-22(27)15-19(23(26)28)25(2)13-12-16-6-11-20(30-3)21(14-16)31-4/h6-11,14,19H,5,12-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBACUXAMQGEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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